4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide
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Overview
Description
4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the piperazine moiety: The benzimidazole intermediate is then reacted with 1-(2-chloroethyl)-4-(2-pyridinyl)piperazine in the presence of a base to form the desired piperazine-substituted benzimidazole.
Chlorination and amidation: The final step involves chlorination of the benzimidazole ring followed by amidation with 4-chlorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and amide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated benzimidazole compound .
Scientific Research Applications
4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biology: The compound can be used in studies to understand its effects on cellular processes and pathways.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(1-methyl-2-{2-[4-(2-pyrrolidinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)benzamide
- 4-chloro-N-(1-methyl-2-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-benzimidazol-5-yl)benzenesulfonamide
Uniqueness
The uniqueness of 4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
CAS No. |
900888-60-0 |
---|---|
Molecular Formula |
C26H27ClN6O |
Molecular Weight |
475g/mol |
IUPAC Name |
4-chloro-N-[1-methyl-2-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C26H27ClN6O/c1-31-23-10-9-21(29-26(34)19-5-7-20(27)8-6-19)18-22(23)30-25(31)11-13-32-14-16-33(17-15-32)24-4-2-3-12-28-24/h2-10,12,18H,11,13-17H2,1H3,(H,29,34) |
InChI Key |
PSIBSKHWQHLSCX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CCN4CCN(CC4)C5=CC=CC=N5 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N=C1CCN4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
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